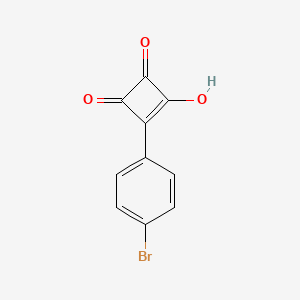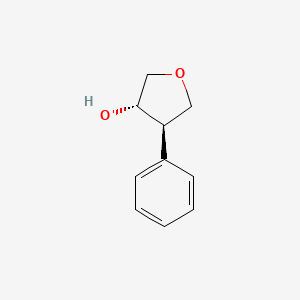![molecular formula C19H18F3N3O2 B6603754 (2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide CAS No. 2248183-17-5](/img/structure/B6603754.png)
(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide, referred to as PF-06651600, is a novel compound with a wide range of applications in the field of scientific research. It is a small molecule that binds to and inhibits the enzyme Bruton's tyrosine kinase (BTK). BTK is a key signaling enzyme involved in the B-cell receptor signaling pathway, which is essential for B-cell development and activation. PF-06651600 has been studied extensively in the lab and has shown to be a promising compound for a variety of research applications.
Mechanism of Action
The mechanism of action of PF-06651600 is based on its ability to bind and inhibit (2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide. (2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide is a key signaling enzyme that is essential for B-cell development and activation. When PF-06651600 binds to (2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide, it prevents the enzyme from performing its normal functions, thus preventing the B-cell receptor signaling pathway from being activated. This inhibition of (2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide leads to a decrease in B-cell activation and proliferation, and can potentially be used to treat B-cell malignancies, autoimmune diseases, and allergic diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of PF-06651600 have been studied extensively in the lab. It has been shown to inhibit the activity of (2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide, leading to a decrease in B-cell activation and proliferation. This inhibition of (2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide can potentially be used to treat B-cell malignancies, autoimmune diseases, and allergic diseases. In addition, PF-06651600 has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
PF-06651600 has several advantages for use in lab experiments. It is a small molecule, making it easy to synthesize and administer. It is also highly soluble in water, making it easy to use in a variety of experiments. However, there are some limitations to using PF-06651600 in lab experiments. It is a potent inhibitor of (2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide, and it is important to be aware of the potential for off-target effects when using it. In addition, it is important to use the appropriate concentrations to ensure that the desired effects are achieved.
Future Directions
The potential future directions of research using PF-06651600 are vast. It has been studied extensively for its potential use in the development of novel drugs for the treatment of B-cell malignancies, autoimmune diseases, and allergic diseases. In addition, it has been studied for its potential use in the development of novel therapies for cancer and other diseases. It has also been studied for its potential use in the development of biomarkers for disease diagnosis and prognosis. Finally, it has been studied for its potential use in the development of novel vaccines and immunotherapies.
Synthesis Methods
PF-06651600 was first synthesized by a team of researchers at Pfizer in 2014. The synthesis of PF-06651600 is an eight-step process which involves the condensation of two starting materials, followed by several reaction steps. The first step of the synthesis is the condensation of 2-aminopyrrolidine and 2-(trifluoromethyl)phenyl acetic acid, which yields the intermediate compound 2-(2-(trifluoromethyl)phenyl)-1-phenylpyrrolidine-2-carboxylic acid. This intermediate is then treated with lithium hydroxide and acetic anhydride to form a lithium acetate salt. The salt is then reacted with N-bromoacetamide to form the PF-06651600 compound.
Scientific Research Applications
PF-06651600 has been studied extensively for its ability to bind and inhibit (2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide, and its potential applications in scientific research. It has been used in a variety of research applications, including in the study of B-cell malignancies, autoimmune diseases, and allergic diseases. In addition, it has been studied for its potential use in the development of novel drugs for the treatment of these diseases.
properties
IUPAC Name |
(2S)-1-N-phenyl-2-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c20-19(21,22)14-9-4-5-10-15(14)24-17(26)16-11-6-12-25(16)18(27)23-13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,23,27)(H,24,26)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQRIQJJGAPKGY-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol](/img/structure/B6603673.png)
![3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6603675.png)
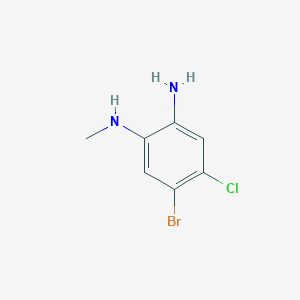
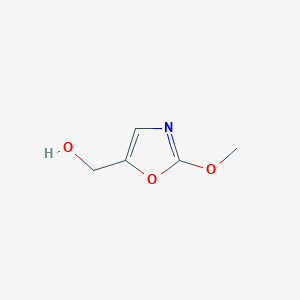

![spiro[3.3]heptane-2-sulfonamide](/img/structure/B6603703.png)

![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B6603707.png)

![(2S,4R)-1-[(2S)-2-{2-[4-(4-{3-[2,6-difluoro-3-(propane-1-sulfonamido)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenyl)piperazin-1-yl]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6603723.png)
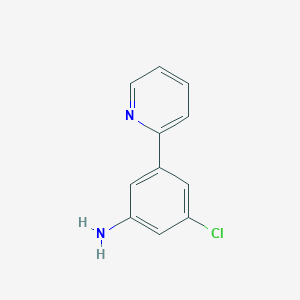
![[(1,3-benzothiazol-2-yl)amino]thiourea](/img/structure/B6603748.png)
